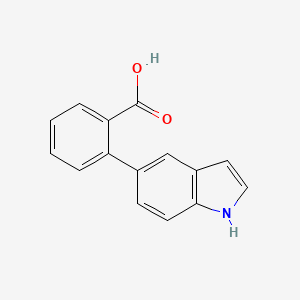

2-(1H-indol-5-yl)benzoic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-indol-5-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c17-15(18)13-4-2-1-3-12(13)10-5-6-14-11(9-10)7-8-16-14/h1-9,16H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKGXRKSYWVXMKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC3=C(C=C2)NC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399743 | |

| Record name | 2-(1H-indol-5-yl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886363-17-3 | |

| Record name | 2-(1H-Indol-5-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886363-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1H-indol-5-yl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-(1H-indol-5-yl)benzoic acid" synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2-(1H-indol-5-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a molecule of interest in medicinal chemistry and drug development. The primary focus is on the strategic application of the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of the key aryl-aryl bond. We will delve into the mechanistic underpinnings, the rationale behind the selection of starting materials, catalysts, and protecting groups, and provide detailed, field-proven experimental protocols. Additionally, an alternative approach via the Fischer indole synthesis is discussed, along with a comparative analysis of the two methodologies. This guide is intended to equip researchers with the necessary knowledge to efficiently synthesize and explore the potential of this important indole-containing scaffold.

Introduction and Strategic Overview

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various biological interactions make it a fertile ground for drug discovery. The target molecule, this compound, combines the indole moiety with a benzoic acid group, suggesting potential applications as a modulator of protein-protein interactions, an enzyme inhibitor, or a precursor for more complex molecular architectures.

The synthesis of this biaryl compound necessitates the formation of a carbon-carbon bond between the 5-position of the indole ring and the 2-position of the benzoic acid ring. Two primary retrosynthetic disconnections are considered:

-

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling of an organoboron compound with an organohalide is the preferred method due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of starting materials.

-

Fischer Indole Synthesis: A classical approach to indole ring formation. While powerful, its application for this specific target is more challenging due to the potential complexity and availability of the required precursors.

This guide will first detail the Suzuki-Miyaura approach, followed by a discussion of the Fischer indole synthesis as a potential alternative.

The Suzuki-Miyaura Coupling Pathway: A Preferred Strategy

The Suzuki-Miyaura coupling stands out for its reliability and versatility in constructing the C-C bond between the indole and benzoic acid rings. The general transformation is depicted below:

Caption: General strategies for Suzuki-Miyaura coupling.

Two viable strategies emerge from this approach:

-

Strategy A: Coupling of a 5-haloindole with a 2-boronylbenzoic acid derivative.

-

Strategy B: Coupling of a 5-boronylindole with a 2-halobenzoic acid derivative.

Strategy B is often preferred due to the commercial availability and stability of (1H-indol-5-yl)boronic acid and various 2-halobenzoic acid esters.

Mechanistic Considerations and the Role of Protecting Groups

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium catalyst to the organohalide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the catalyst.

A critical consideration when working with indoles is the acidic N-H proton. In the presence of the base required for the coupling reaction, this proton can be deprotonated, which can lead to side reactions or catalyst inhibition.[1][2] Therefore, protection of the indole nitrogen is highly recommended to ensure a clean and efficient reaction. Common protecting groups for indoles include tert-butoxycarbonyl (Boc) and [2-(trimethylsilyl)ethoxy]methyl (SEM).[2][3]

Similarly, the carboxylic acid functionality can interfere with the reaction. It is typically protected as an ester (e.g., methyl or ethyl ester) to prevent unwanted reactivity and improve solubility in organic solvents.[4][5]

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Recommended Synthetic Protocol (Strategy B)

This protocol outlines the synthesis of this compound starting from (1H-indol-5-yl)boronic acid and methyl 2-bromobenzoate.

Step 1: Protection of the Indole Nitrogen

The indole N-H is first protected to prevent side reactions during the Suzuki coupling. The Boc group is chosen for its ease of installation and subsequent removal under acidic conditions.

-

Reactants: (1H-indol-5-yl)boronic acid, Di-tert-butyl dicarbonate (Boc)₂O, 4-(Dimethylamino)pyridine (DMAP), Tetrahydrofuran (THF).

-

Procedure:

-

Dissolve (1H-indol-5-yl)boronic acid (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add DMAP (0.1 eq) to the solution.

-

Add (Boc)₂O (1.2 eq) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield N-Boc-(1H-indol-5-yl)boronic acid.

-

Step 2: Suzuki-Miyaura Cross-Coupling

The protected indoleboronic acid is then coupled with methyl 2-bromobenzoate.

-

Reactants: N-Boc-(1H-indol-5-yl)boronic acid, Methyl 2-bromobenzoate, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), Potassium carbonate (K₂CO₃), 1,4-Dioxane, Water.

-

Procedure:

-

To a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) in a reaction vessel, add N-Boc-(1H-indol-5-yl)boronic acid (1.0 eq), methyl 2-bromobenzoate (1.2 eq), and K₂CO₃ (2.5 eq).

-

Add Pd(dppf)Cl₂ (0.03 eq) to the mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 4-8 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting materials.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography (hexane/ethyl acetate) to afford methyl 2-(N-Boc-1H-indol-5-yl)benzoate.

-

Step 3: Deprotection

The final step involves the removal of both the Boc and methyl ester protecting groups. This can be achieved in a single step using basic hydrolysis followed by acidification, or in a two-step sequence. A two-step deprotection is often preferred for cleaner conversion.

-

Reactants: Methyl 2-(N-Boc-1H-indol-5-yl)benzoate, Trifluoroacetic acid (TFA), Dichloromethane (DCM), Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Water, Hydrochloric acid (HCl).

-

Procedure (Two-Step):

-

Boc Deprotection: Dissolve the protected intermediate in DCM and add TFA (5-10 eq) at 0 °C. Stir at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure to yield methyl 2-(1H-indol-5-yl)benzoate.

-

Ester Hydrolysis: Dissolve the resulting ester in a mixture of THF and water. Add LiOH (2-3 eq) and stir at room temperature until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture to pH 2-3 with dilute HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Data Summary for Suzuki-Miyaura Coupling

| Step | Key Reagents | Solvent(s) | Typical Temp. | Typical Time | Typical Yield |

| 1. N-Protection | (Boc)₂O, DMAP | THF | Room Temp. | 2-4 h | >90% |

| 2. Coupling | Pd(dppf)Cl₂, K₂CO₃ | Dioxane/Water | 80-90 °C | 4-8 h | 70-85% |

| 3. Deprotection | TFA, LiOH | DCM, THF/Water | 0 °C to RT | 2-4 h (total) | >85% |

The Fischer Indole Synthesis: An Alternative Pathway

The Fischer indole synthesis is a powerful method for constructing the indole ring from an arylhydrazine and a carbonyl compound.[6][7][8] For the synthesis of this compound, a plausible, though potentially lengthy, route would involve the reaction of a (4-carboxymethylphenyl)hydrazine with a suitable carbonyl compound that allows for the introduction of the benzoic acid moiety.

A hypothetical pathway could involve the reaction of (4-hydrazinophenyl)acetic acid with 2-formylbenzoic acid.

Caption: Hypothetical Fischer Indole Synthesis Pathway.

Challenges and Considerations

While theoretically possible, this approach presents several challenges:

-

Starting Material Availability: (4-Hydrazinophenyl)acetic acid is not as readily available as the starting materials for the Suzuki coupling and may need to be synthesized from 4-aminophenylacetic acid.

-

Reaction Conditions: The Fischer indole synthesis often requires harsh acidic conditions and high temperatures, which could lead to side reactions such as decarboxylation of the benzoic acid moiety.

-

Regioselectivity: The cyclization of the hydrazone intermediate must proceed in the desired manner to yield the 5-substituted indole.

-

Complexity: The overall synthesis may involve more steps and be lower yielding compared to the Suzuki-Miyaura approach.

Due to these factors, the Fischer indole synthesis is generally considered a less practical approach for this specific target molecule compared to the Suzuki-Miyaura coupling.

Conclusion

For the synthesis of this compound, the Suzuki-Miyaura cross-coupling reaction represents a highly efficient, reliable, and scalable pathway. The judicious use of protecting groups for both the indole nitrogen and the carboxylic acid is paramount to achieving high yields and purity. While the Fischer indole synthesis provides a classic alternative for indole ring formation, its application to this particular target is likely to be more arduous. The protocols and strategic insights provided in this guide are intended to empower researchers in their efforts to synthesize and explore the therapeutic potential of this and related indole-containing compounds.

References

-

Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry. [Link]

-

Protecting groups for carboxylic acids. Oxford Learning Link. [Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

-

Indolylboronic Acids: Preparation and Applications. PMC. [Link]

-

Protecting Groups for Carboxylic acid. YouTube. [Link]

-

Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid (3) catalysed by ligand‐free solvent‐stabilised Pd‐nanoparticles (Pd‐NP). ResearchGate. [Link]

-

Fischer indolisation of N -(α-ketoacyl)anthranilic acids into 2-(indol-2-carboxamido)benzoic acids and their cyclodehydration into quinolino[2,3-b]indoles. RSC Publishing. [Link]

-

Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Indoles. Western Kentucky University. [Link]

-

Fischer indole synthesis. Wikipedia. [Link]

-

Fischer Indole Synthesis. Cambridge University Press. [Link]

-

(1H-Indol-5-yl)boronic acid. Lead Sciences. [Link]

-

Protecting group. Wikipedia. [Link]

-

Suzuki reaction with different boronic acids a. ResearchGate. [Link]

-

Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link]

-

Carboxyl Protecting Groups Stability. Organic Chemistry Portal. [Link]

-

Suzuki-Miyaura Coupling. Organic Synthesis. [Link]

-

Fischer Indole Synthesis. Organic Chemistry Portal. [Link]

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. [Link]

Sources

- 1. "Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected I" by Lucy Cornett [digitalcommons.ursinus.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. learninglink.oup.com [learninglink.oup.com]

- 5. youtube.com [youtube.com]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. jk-sci.com [jk-sci.com]

An In-depth Technical Guide to 2-(1H-indol-5-yl)benzoic acid: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 2-(1H-indol-5-yl)benzoic acid (CAS No. 886363-17-3), a molecule of significant interest in medicinal chemistry. The indole and benzoic acid moieties are well-established pharmacophores, and their combination in this structural arrangement presents a promising scaffold for the development of novel therapeutic agents. This document will cover the known physicochemical properties, discuss potential synthetic routes based on established organic chemistry principles, and explore the putative biological activities and mechanisms of action by drawing parallels with structurally related compounds. Due to the limited availability of specific experimental data for this particular isomer in the public domain, this guide will also highlight areas where further research is critically needed to fully elucidate its therapeutic potential.

Introduction: The Scientific Rationale

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural and synthetic compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Similarly, the benzoic acid functional group is a key feature in many pharmaceuticals, often contributing to receptor binding and influencing pharmacokinetic properties. The strategic combination of these two pharmacophores in this compound suggests a molecule with the potential for unique biological interactions and a favorable drug-like profile. This guide aims to consolidate the available information and provide a forward-looking perspective on the research and development of this compound.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its fundamental properties can be established.

| Property | Value | Source |

| CAS Number | 886363-17-3 | [1] |

| Molecular Formula | C₁₅H₁₁NO₂ | [1] |

| Molecular Weight | 237.25 g/mol | Inferred from formula |

| Appearance | White to off-white solid (Predicted) | |

| Melting Point | Not available | |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and DMF (Predicted) | |

| pKa | ~4-5 (Predicted for carboxylic acid) |

Synthesis and Characterization

Proposed Synthetic Strategy: Suzuki Coupling

A plausible and efficient route for the synthesis of this compound is the Suzuki cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used in the pharmaceutical industry for its tolerance of a broad range of functional groups and its generally high yields.

Conceptual Experimental Protocol: Suzuki Coupling

-

Preparation of Starting Materials:

-

5-Bromo-1H-indole: This can be synthesized from 1H-indole via electrophilic bromination. The indole should be protected at the N1 position (e.g., with a Boc or SEM group) to ensure regioselectivity at the C5 position.

-

(2-Carboxyphenyl)boronic acid: This is a commercially available reagent.

-

-

Cross-Coupling Reaction:

-

In a reaction vessel, combine the protected 5-bromo-1H-indole (1 equivalent), (2-carboxyphenyl)boronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.05-0.1 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).

-

Add a suitable solvent system, such as a mixture of dioxane and water or toluene and ethanol.

-

Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) and heat to reflux (typically 80-100 °C) for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of ~2-3 to precipitate the carboxylic acid product.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the protected this compound.

-

-

Deprotection:

-

Remove the N-protecting group under appropriate conditions (e.g., TFA for Boc deprotection) to yield the final product, this compound.

-

Caption: Proposed Suzuki coupling workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectroscopic features can be predicted based on the chemical structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the indole ring and the benzoic acid moiety. The indole NH proton would likely appear as a broad singlet at a high chemical shift (>10 ppm). The aromatic protons would resonate in the range of 7-8.5 ppm, with coupling patterns indicative of their substitution. The carboxylic acid proton would also be a broad singlet, typically downfield (>12 ppm).[2][3]

-

¹³C NMR: The carbon NMR spectrum would display signals for the 15 carbon atoms. The carbonyl carbon of the carboxylic acid would be the most downfield signal (~170 ppm). The aromatic and indole carbons would appear in the region of 110-140 ppm.[2][3]

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid from approximately 2500 to 3300 cm⁻¹. A strong C=O stretching vibration for the carbonyl group would be observed around 1700 cm⁻¹. The N-H stretching of the indole would appear as a sharp peak around 3400 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.[4][5]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of 237.25. Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH) and fragmentation of the indole ring.[6][7]

Potential Biological Activity and Therapeutic Targets

The biological activity of this compound has not been explicitly reported. However, based on the activities of structurally similar molecules, several potential therapeutic applications can be postulated.

Anti-inflammatory and Analgesic Potential

Benzoic acid derivatives are known to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes. The indole moiety is also found in several non-steroidal anti-inflammatory drugs (NSAIDs). Therefore, it is plausible that this compound could exhibit anti-inflammatory and analgesic effects.[5][8]

Enzyme Inhibition

Indole-based compounds have been identified as inhibitors of various enzymes. For instance, derivatives of indole-benzoic acid have been investigated as inhibitors of cytosolic phospholipase A2α (cPLA2α), an enzyme involved in inflammatory processes.[9] Additionally, some indole derivatives have shown inhibitory activity against xanthine oxidase, an enzyme implicated in gout.[10]

Caption: Postulated biological targets and pathways for this compound.

Safety and Toxicology

No specific safety and toxicity data for this compound are available. However, general safety precautions for benzoic acid and its derivatives should be followed. These compounds can cause skin and eye irritation.[4][6][11][12][13] Inhalation of dust should be avoided, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling the compound.[6][11][12]

Future Directions and Conclusion

This compound represents a molecule with significant untapped potential in drug discovery. The lack of comprehensive experimental data underscores the need for further research to unlock its therapeutic promise. Key areas for future investigation include:

-

Development of a robust and scalable synthetic route.

-

Thorough physicochemical characterization, including determination of melting point, solubility, and pKa.

-

Complete spectroscopic analysis (NMR, IR, MS) to confirm its structure and serve as a reference for future studies.

-

In vitro and in vivo screening to evaluate its biological activity against a panel of relevant targets, particularly those involved in inflammation and pain.

-

Pharmacokinetic and toxicological profiling to assess its drug-like properties and safety.

References

- ACS Publications. (2022, November 1).

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

ACS Publications. (n.d.). 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Retrieved from [Link]

-

Hairui Chemical. (n.d.). 2-(1H-Indol-5-yl)benzoic acid_886363-17-3. Retrieved from [Link]

- ijarsct. (2025, June 2).

-

National Institute of Standards and Technology. (2015, December 1). SAFETY DATA SHEET. Retrieved from [Link]

-

ResearchGate. (n.d.). 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. Retrieved from [Link]

-

Metasci. (n.d.). Safety Data Sheet Benzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). US3994920A - 5H-imidazo[2,1-a]isoindol-5-one compounds.

-

PubChem. (n.d.). Dihydro-1h-pyrrolo[1,2-a]indol-1-yl carboxylic acid derivatives which act as s1p1 agonists - Patent US-2010292233-A1. Retrieved from [Link]

-

Redox. (2022, November 14). Safety Data Sheet Benzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-[(1-Methoxy-2-Methylindolizin-3-Yl)carbonyl]benzoic Acid. Retrieved from [Link]

- ACS Publications. (2026, January 8). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity.

- Google Patents. (n.d.). US2289036A - Preparation of benzoic acid.

-

The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

-

Google Patents. (n.d.). US7419991B2 - 3-[5-(2-fluoro-phenyl)-[11][14]oxadiazol-3-yl]-benzoic acid, compositions, and methods for the use thereof. Retrieved from

-

MDPI. (n.d.). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(1h-indol-2-yl)benzoic acid (C15H11NO2). Retrieved from [Link]

-

MDPI. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved from [Link]

-

PubMed. (2024, May 5). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, June 29). IR Spectra of Selected Compounds. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). APPENDIX 2. Retrieved from [Link]

-

ResearchGate. (n.d.). Analysis of Benzoic Acid in Drink Using ID-LC/MS. Retrieved from [Link]

-

CORE. (n.d.). Infrared Spectra and Molecular Configuration of Benzoic Acid. Retrieved from [Link]

Sources

- 1. 2-(1H-Indol-5-yl)benzoic acid_886363-17-3_Hairui Chemical [hairuichem.com]

- 2. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. hmdb.ca [hmdb.ca]

- 4. fishersci.com [fishersci.com]

- 5. ijarsct.co.in [ijarsct.co.in]

- 6. sds.metasci.ca [sds.metasci.ca]

- 7. PubChemLite - 2-(1h-indol-2-yl)benzoic acid (C15H11NO2) [pubchemlite.lcsb.uni.lu]

- 8. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions | MDPI [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. tsapps.nist.gov [tsapps.nist.gov]

- 12. redox.com [redox.com]

- 13. 2-(1H-indol-2-yl)benzoic acid () for sale [vulcanchem.com]

- 14. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of 2-(1H-indol-5-yl)benzoic Acid: A Technical Guide for Researchers

Abstract: This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 2-(1H-indol-5-yl)benzoic acid. In the absence of publicly available experimental spectra for this specific molecule, this document serves as a predictive and instructive resource for researchers, scientists, and drug development professionals. It details the theoretical underpinnings and expected spectral data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide outlines detailed, field-proven methodologies for the acquisition of high-quality spectroscopic data for this class of compounds.

Introduction

This compound is a bifunctional organic molecule that incorporates both an indole and a benzoic acid moiety. The indole ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active compounds. The benzoic acid group provides a handle for salt formation, esterification, or amidation, and its acidic nature can be crucial for pharmacokinetic properties. The specific linkage between the 5-position of the indole and the 2-position of the benzoic acid creates a unique steric and electronic environment, making a thorough spectroscopic characterization essential for unequivocal structure confirmation and purity assessment.

While extensive literature exists for various substituted indoles and benzoic acids, specific experimental data for this compound is not readily found in the public domain. This guide, therefore, bridges this gap by providing a robust, theory-backed prediction of its spectroscopic signatures, grounded in the analysis of structurally related analogues.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the known spectral properties of 1H-indole, 5-substituted indoles (e.g., 5-bromoindole), and ortho-substituted benzoic acids (e.g., o-toluic acid).[1][2][3][4][5][6][7][8][9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, we predict the following key features in its ¹H and ¹³C NMR spectra.

The predicted ¹H NMR spectrum (in a solvent like DMSO-d₆) would exhibit distinct signals for the indole ring protons, the benzoic acid ring protons, the indole N-H proton, and the carboxylic acid O-H proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) | Justification |

| Indole N-H | ~11.0 - 11.5 | Broad singlet (br s) | - | The acidic proton on the nitrogen of the indole ring is typically deshielded and often appears as a broad signal.[4] |

| Carboxylic Acid O-H | ~12.0 - 13.0 | Very broad singlet (br s) | - | The highly acidic proton of the carboxylic acid is strongly deshielded and its signal is often very broad. |

| H-3 (Indole) | ~6.5 - 6.7 | Triplet (t) or Doublet of doublets (dd) | J ≈ 3.1, 1.0 Hz | This proton is coupled to H-2 and can show long-range coupling to the N-H proton. |

| H-2 (Indole) | ~7.3 - 7.5 | Triplet (t) or Multiplet (m) | J ≈ 3.1, 2.5 Hz | Coupled to H-3 and the N-H proton. |

| H-4 (Indole) | ~7.6 - 7.8 | Doublet (d) | J ≈ 8.5 Hz | Ortho-coupled to H-6 (meta to the benzoic acid). |

| H-6 (Indole) | ~7.2 - 7.4 | Doublet of doublets (dd) | J ≈ 8.5, 1.8 Hz | Ortho-coupled to H-4 and meta-coupled to H-7. |

| H-7 (Indole) | ~7.5 - 7.7 | Singlet (s) or Doublet (d) | J ≈ 1.8 Hz | Appears as a singlet or a narrow doublet due to meta-coupling with H-6. |

| H-3' (Benzoic Acid) | ~7.9 - 8.1 | Doublet of doublets (dd) | J ≈ 7.8, 1.5 Hz | Ortho to the carboxylic acid group and deshielded. |

| H-4', H-5' (Benzoic Acid) | ~7.4 - 7.6 | Multiplet (m) | - | These protons will likely overlap and appear as a complex multiplet. |

| H-6' (Benzoic Acid) | ~7.6 - 7.8 | Doublet of doublets (dd) | J ≈ 7.8, 1.5 Hz | Ortho to the indole substituent. |

The ¹³C NMR spectrum will provide information on the number of unique carbon atoms and their chemical environment.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| C=O (Carboxylic Acid) | ~168 - 170 | The carbonyl carbon of a carboxylic acid is highly deshielded. |

| C-2' (Benzoic Acid) | ~138 - 140 | Quaternary carbon attached to the indole ring. |

| C-5 (Indole) | ~135 - 137 | Quaternary carbon of the indole ring attached to the benzoic acid moiety. |

| C-7a (Indole) | ~136 - 138 | Quaternary carbon at the fusion of the two indole rings. |

| C-3a (Indole) | ~128 - 130 | Quaternary carbon at the fusion of the two indole rings. |

| Aromatic CHs (Indole & Benzoic Acid) | ~102 - 132 | A cluster of signals corresponding to the protonated aromatic carbons. Specific assignments would require 2D NMR techniques. |

| C-2 (Indole) | ~124 - 126 | Aromatic CH carbon of the indole ring. |

| C-3 (Indole) | ~102 - 104 | Aromatic CH carbon of the indole ring, typically the most shielded. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C=O, C-N, and C-H bonds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Justification |

| O-H stretch (Carboxylic Acid) | 3300 - 2500 | Broad | The broadness is due to hydrogen bonding.[12] |

| N-H stretch (Indole) | 3400 - 3300 | Medium, Sharp | Characteristic of the N-H bond in the indole ring.[10] |

| C-H stretch (Aromatic) | 3100 - 3000 | Medium to Weak | Typical for C-H bonds on aromatic rings. |

| C=O stretch (Carboxylic Acid) | 1720 - 1680 | Strong | A strong, sharp peak characteristic of the carbonyl group in a carboxylic acid.[12] |

| C=C stretch (Aromatic) | 1620 - 1450 | Medium to Weak | Multiple bands are expected for the aromatic rings. |

| C-N stretch | 1350 - 1250 | Medium | Characteristic of the C-N bond in the indole ring. |

| O-H bend (Carboxylic Acid) | 1440 - 1395 and 950 - 910 | Medium, Broad | In-plane and out-of-plane bending vibrations. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and structural features. Using Electron Ionization (EI), we can predict the following:

-

Molecular Ion (M⁺): The molecular weight of C₁₅H₁₁NO₂ is 237.26 g/mol . A strong molecular ion peak is expected at m/z = 237.

-

Key Fragmentation Pathways:

-

Loss of H₂O: A peak at m/z = 219, corresponding to the loss of a water molecule from the carboxylic acid group.

-

Loss of COOH: A peak at m/z = 192, resulting from the cleavage of the carboxylic acid group.

-

Formation of the Phenyl Cation: A peak at m/z = 77, corresponding to the phenyl fragment.[13]

-

Indole-related fragments: Fragmentation of the indole ring could lead to various smaller fragments.

-

Experimental Methodologies

To obtain high-quality spectroscopic data for this compound, the following standard operating procedures are recommended.

NMR Data Acquisition

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice for carboxylic acids as it allows for the observation of the acidic proton.[14][15]

-

Concentration: Dissolve 5-10 mg of the purified solid sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[14]

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[16]

-

Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in the pipette.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.[17]

Caption: Workflow for NMR sample preparation and analysis.

-

¹H NMR: A standard pulse program should be used with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically adequate.

-

¹³C NMR: Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) will be necessary.

-

2D NMR: To confirm assignments, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached or long-range coupled carbons.

IR Data Acquisition

The KBr pellet method is a standard and reliable technique for acquiring the IR spectrum of a solid sample.[18][19][20][21][22]

-

Grinding: Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle. The mixture should be a fine, homogeneous powder.[21]

-

Die Assembly: Assemble the pellet die.

-

Loading: Transfer the ground powder into the die and distribute it evenly.

-

Pressing: Place the die in a hydraulic press and apply a pressure of 8-10 tons for a few minutes.[22]

-

Pellet Formation: The applied pressure will cause the KBr to flow and form a transparent or translucent pellet containing the dispersed sample.

-

Removal: Carefully remove the pellet from the die.

Caption: Step-by-step workflow for preparing a KBr pellet for IR analysis.

Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry Data Acquisition

Electron Ionization (EI) is a common technique for the mass analysis of small organic molecules.[23][24][25][26][27]

The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[25][27]

-

Acceleration: The resulting ions are accelerated by an electric field.

-

Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Caption: General workflow for Electron Ionization Mass Spectrometry (EI-MS).

Conclusion

This technical guide provides a detailed predictive framework for the spectroscopic characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the outlined experimental methodologies, offer a solid foundation for researchers to identify and characterize this compound. The provided workflows and theoretical justifications are designed to ensure the acquisition of high-quality, reproducible data, which is fundamental to advancing research in medicinal chemistry and materials science. It is anticipated that when experimental data for this compound becomes available, it will align well with the predictions laid out in this guide.

References

-

Kintek Press. (2026, January 5). What Is The Fundamental Principle Of The Kbr Pellet Method In Ir Spectroscopy? Master Optical Transparency. Kintek Press. [Link]

-

Shimadzu. KBr Pellet Method. Shimadzu Corporation. [Link]

-

Pellet Press Die Sets. Making KBr Pellets for FTIR: Step by Step Guide. [Link]

-

Research Article. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. [Link]

-

AntsLAB. (2019, May 15). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. [Link]

-

MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]

-

Scribd. NMR Sample Preparation Guide. [Link]

-

alwsci. (2025, July 24). How To Prepare And Run An NMR Sample. [Link]

-

ResearchGate. GC-MS spectrum of control o-toluic acid sample. [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

-

Emory University. Mass Spectrometry Ionization Methods. [Link]

-

Bitesize Bio. (2025, March 19). Making Molecules Fly: Ionization Methods in Mass Spec. [Link]

-

BMRB. O-toluic Acid (C8H8O2) - bmse000557. [Link]

-

NIST WebBook. o-Toluic acid, oct-3-en-2-yl ester. [Link]

-

PubChem. 5-Bromoindole. [Link]

-

Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. [Link]

-

ResearchGate. 1 H(400 MHz) and 13 C (100MHz) NMR spectral data for indole 15 in.... [Link]

-

LCGC International. (2015, April 1). Understanding Electron Ionization Processes for GC–MS. [Link]

-

Royal Society of Chemistry. Metallogel-Mediated Phenylation of Indole with Phenyl Boronic - Supporting Information. [Link]

-

SpectraBase. 5-Bromoindole - Optional[MS (GC)] - Spectrum. [Link]

-

PubChem. Indole. [Link]

-

Evergreensino. (2025, July 30). What analytical methods are used to determine O - Toluic Acid?. [Link]

-

ACS Publications. Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. [Link]

-

MDPI. 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. [Link]

-

NIST WebBook. Indole. [Link]

-

SpectraBase. o-Toluic acid - Optional[1H NMR] - Spectrum. [Link]

-

NIST WebBook. 1H-Indol-5-ol. [Link]

-

NIST WebBook. Indole. [Link]

-

NIST WebBook. 1H-Indol-5-ol. [Link]

-

PubChem. 2-Methylbenzoic acid. [Link]

Sources

- 1. 5-Bromoindole(10075-50-0) 13C NMR spectrum [chemicalbook.com]

- 2. bmse000557 O-toluic Acid at BMRB [bmrb.io]

- 3. 5-Bromoindole | C8H6BrN | CID 24905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. o-Toluic acid(118-90-1) 1H NMR spectrum [chemicalbook.com]

- 6. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. p-Toluic acid(99-94-5) 1H NMR [m.chemicalbook.com]

- 9. Indole(120-72-9) 1H NMR [m.chemicalbook.com]

- 10. Indole [webbook.nist.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. What analytical methods are used to determine O - Toluic Acid? - Blog - Evergreensino [evergreensinochem.com]

- 13. researchgate.net [researchgate.net]

- 14. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 15. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 16. ocw.mit.edu [ocw.mit.edu]

- 17. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 18. kinteksolution.com [kinteksolution.com]

- 19. shimadzu.com [shimadzu.com]

- 20. pelletpressdiesets.com [pelletpressdiesets.com]

- 21. scienceijsar.com [scienceijsar.com]

- 22. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 23. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 24. bitesizebio.com [bitesizebio.com]

- 25. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Prospective Crystal Structure Analysis of 2-(1H-indol-5-yl)benzoic acid

Abstract

The indole and benzoic acid scaffolds are cornerstone pharmacophores in modern drug discovery, appearing in a multitude of therapeutic agents.[1][2] The novel bifunctional molecule, 2-(1H-indol-5-yl)benzoic acid, represents a promising candidate for further investigation due to its structural similarity to compounds with known biological activity. While the crystal structure of this specific isomer has not yet been reported in publicly accessible databases, this guide provides a comprehensive, predictive, and methodological framework for its determination and analysis. We present a validated synthetic route, a detailed protocol for single-crystal X-ray diffraction (SC-XRD), and a robust workflow for computational analysis, thereby equipping researchers in crystallography, medicinal chemistry, and drug development with the necessary tools to undertake this investigation.

Introduction: Significance of the Indole-Benzoic Acid Scaffold

The indole ring system is a privileged heterocyclic motif, integral to a vast array of natural products and pharmaceuticals, including the anti-inflammatory drug Indomethacin and various anticancer agents.[2] Its ability to participate in hydrogen bonding and π-stacking interactions makes it a versatile component for engaging with biological targets.[3] Similarly, the benzoic acid moiety is crucial for forming strong, directional hydrogen bonds and salt bridges, often serving as a key anchoring group in enzyme inhibitors. The combination of these two fragments in this compound creates a molecule with significant potential for forming complex and stable intermolecular interactions, which are fundamental to its solid-state properties, solubility, and ultimately, its bioavailability.

A thorough crystal structure analysis is indispensable for understanding these properties. It provides definitive proof of molecular connectivity, conformation, and, most critically, the three-dimensional packing arrangement in the solid state. This knowledge is paramount for rational drug design, polymorphism screening, and formulation development.

Synthesis and Crystallization

A reliable synthesis is the prerequisite for obtaining high-quality single crystals. Based on established palladium-catalyzed cross-coupling methodologies, a Suzuki-Miyaura reaction is proposed as an efficient route.[4][5][6]

2.1. Proposed Synthetic Protocol: Suzuki-Miyaura Coupling

This procedure involves the coupling of a 5-substituted indole with a 2-substituted benzoic acid derivative.

Reactants:

-

5-Bromo-1H-indole (or 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole)

-

(2-Carboxyphenyl)boronic acid (or 2-Bromobenzoic acid)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

-

Ligand (e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., 1,4-Dioxane/Water)

Step-by-Step Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-1H-indole (1.0 eq), (2-carboxyphenyl)boronic acid (1.2 eq), palladium acetate (0.05 eq), and the phosphine ligand (0.1 eq).

-

Add the base (3.0 eq).

-

Degas the solvent mixture (e.g., Dioxane/H₂O 4:1) by bubbling with argon for 20 minutes.

-

Add the degassed solvent to the flask via syringe.

-

Heat the reaction mixture at 80-100 °C and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

2.2. Single Crystal Growth

High-quality single crystals are essential for diffraction studies. The purified compound should be subjected to a variety of crystallization techniques.

Recommended Methods:

-

Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., methanol, ethanol, acetone, or ethyl acetate) to near saturation. Loosely cover the container and allow the solvent to evaporate slowly over several days.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane, diethyl ether). The anti-solvent vapor will slowly diffuse into the solution, reducing the compound's solubility and promoting crystallization.

-

Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, or subsequently, in a refrigerator.

Crystal Structure Determination and Analysis Workflow

The following section details a comprehensive workflow for analyzing a suitable single crystal of this compound.

}

3.1. Part 1: Single-Crystal X-ray Diffraction (SC-XRD)

Objective: To determine the precise atomic coordinates, unit cell parameters, and space group of the crystal.

Protocol:

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.4 mm in size) is selected under a microscope and mounted on a goniometer head using cryo-oil.[7] The crystal is then flash-cooled to a low temperature (e.g., 100-173 K) in a stream of cold nitrogen gas to minimize thermal vibrations and radiation damage.[7]

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα, λ=0.71073 Å or Cu Kα, λ=1.54184 Å) and a detector (e.g., CCD or CMOS).[8][9] A preliminary screening is performed to assess crystal quality and determine the unit cell. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam.[8]

-

Data Reduction: The collected raw diffraction images are processed. This involves integrating the reflection intensities and applying corrections for factors like background noise, Lorentz factor, and polarization.[10]

-

Structure Solution: The phase problem is solved using direct methods or dual-space algorithms (e.g., using SHELXT) to obtain an initial electron density map and a preliminary structural model.

-

Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method (e.g., with SHELXL).[2][11] This iterative process adjusts atomic positions, and anisotropic displacement parameters until the calculated diffraction pattern shows the best possible agreement with the observed data. Hydrogen atoms are typically located in the difference Fourier map and refined using appropriate constraints.

3.2. Part 2: Computational and Predictive Analysis

Objective: To complement the experimental data with theoretical calculations, providing deeper insight into the molecule's electronic properties and the nature of its intermolecular interactions.

Protocols:

-

Density Functional Theory (DFT) Optimization:

-

Using the refined crystal structure (CIF file) as a starting point, a geometry optimization is performed with a program like GAUSSIAN or VASP.

-

A suitable functional (e.g., PBE, B3LYP) and basis set (e.g., 6-311G(d,p)) are chosen. Dispersion corrections (e.g., DFT-D3) are crucial for accurately modeling the weak interactions that govern crystal packing.[12][13]

-

The optimized geometry provides theoretical bond lengths and angles for comparison with the experimental XRD data, validating both methods.[14][15]

-

-

Hirshfeld Surface Analysis:

-

This powerful technique is used to visualize and quantify intermolecular interactions within the crystal.[1][16][17] Using software like CrystalExplorer, a Hirshfeld surface is generated for the molecule.

-

The surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate hydrogen bonds and other close contacts, white areas represent van der Waals contacts, and blue regions show areas with no significant interactions.[1][3]

-

-

2D Fingerprint Plots:

-

Derived from the Hirshfeld surface, these plots quantify the contribution of different interaction types to the overall crystal packing.[3] The plot is a histogram of di (distance to the nearest nucleus inside the surface) versus de (distance to the nearest nucleus outside the surface).

-

Characteristic patterns emerge for different interaction types (e.g., sharp spikes for strong H-bonds, wing-like patterns for C-H···π or π···π stacking).[17] This allows for a quantitative breakdown of interactions, such as H···H, O···H, C···H, and C···C contacts.

-

Predicted Structural Features and Discussion

Based on the known chemistry of indole and ortho-substituted benzoic acids, we can predict key structural features for this compound.

4.1. Molecular Conformation

A significant conformational feature will be the dihedral angle between the planes of the indole ring and the benzoic acid ring. Due to the "ortho effect," steric hindrance between the indole C(4)-H or C(6)-H and the carboxylic acid group will likely force the two rings to be non-coplanar.[18][19][20] This twisting is a critical determinant of the molecule's overall shape and how it packs in the crystal lattice.

4.2. Intermolecular Interactions

The crystal packing will be dominated by a network of hydrogen bonds and other weak interactions.

| Interaction Type | Donor | Acceptor | Predicted Role in Crystal Packing |

| O-H···O Hydrogen Bond | Carboxylic acid (-OH) | Carboxylic acid (C=O) | Formation of classic centrosymmetric dimers, a hallmark of benzoic acid crystal structures. This is expected to be the primary and strongest supramolecular synthon. |

| N-H···O Hydrogen Bond | Indole (-NH) | Carboxylic acid (C=O or -OH) | A secondary, strong interaction linking the primary dimers into chains or sheets. The specific acceptor will depend on steric accessibility. |

| C-H···π Interactions | Aromatic C-H | π-system of Indole or Benzene | Weaker interactions that provide additional stabilization, linking the hydrogen-bonded networks into a 3D architecture. |

| π···π Stacking | Indole Ring | Benzene Ring or Indole Ring | Face-to-face or offset stacking interactions between the aromatic rings, contributing significantly to the overall lattice energy and packing efficiency. |

}

Conclusion

This technical guide outlines a complete and scientifically rigorous pathway for the synthesis, crystallization, and comprehensive structural analysis of this compound. By integrating state-of-the-art experimental techniques like SC-XRD with powerful computational tools such as DFT and Hirshfeld surface analysis, researchers can obtain a multi-faceted understanding of this molecule's solid-state properties. The predictive analysis provided herein, based on the well-established structural chemistry of its constituent fragments, offers a validated hypothesis of the expected conformational and intermolecular features. The successful execution of this workflow will yield a definitive crystal structure, providing critical data for advancing the development of new therapeutics based on the indole-benzoic acid scaffold.

References

-

Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (2023). Scirp.org. [Link]

-

Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. ResearchGate. [Link]

-

The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. (n.d.). MDPI. [Link]

-

McKinnon, J. J., Spackman, M. A., & Mitchell, A. S. (2004). Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces. Chemical Communications. [Link]

- Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL.

-

Cruz-Cabeza, A. J., & Bernstein, J. (2014). Assessing the performance of density functional theory in optimizing molecular crystal structure parameters. IUCr Journals. [Link]

-

Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties. (n.d.). MDPI. [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. PMC. [Link]

-

SHELXL - An Easy Structure. (n.d.). Sucrose. [Link]

-

Cruz-Cabeza, A. J., & Bernstein, J. (2014). Assessing the performance of density functional theory in optimizing molecular crystal structure parameters. ResearchGate. [Link]

-

Single Crystal Refinement using SHELX program. (n.d.). ISIS Neutron and Muon Source. [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. ResearchGate. [Link]

-

Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. (n.d.). MDPI. [Link]

-

Ortho effect. (n.d.). Wikipedia. [Link]

- Protein XRD Protocols - X-ray Diffraction D

-

Ortho effect in Substituted Benzene. (n.d.). A to Z Chemistry - WordPress.com. [Link]

-

X-ray Data Collection Course. (n.d.). Macromolecular Crystallography Core Facility. [Link]

-

Single-crystal X-ray Diffraction. (2007). SERC (Carleton). [Link]

-

First Principles Density Functional Theory Prediction of the Crystal Structure and the Elastic Properties of Mo2ZrB2 and Mo2HfB2. (n.d.). MDPI. [Link]

-

Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. (2026). Oreate AI Blog. [Link]

-

Single Crystal XRD: Data Acquisition and Structure Solving. (2017). University of Saskatchewan. [Link]

-

The Ortho Effect of benzoic acids. (n.d.). Chemistry Library. [Link]

-

Hu, J. (2020). DFT Optimization of Ag in sc, fcc, and hcp Geometries. Sites at Penn State. [Link]

-

Ortho-effect in substituted aromatic acids and bases. (2014). Chemistry Stack Exchange. [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

-

Density functional theory. (n.d.). Wikipedia. [Link]

-

Classic 5 -substituted indoline spiropyran synthesis. (n.d.). ResearchGate. [Link]

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

-

Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles. (n.d.). MDPI. [Link]

-

Crystal structure of ethyl 5-chloro-2-indolecarboxylate, C11H10ClNO2. (2025). ResearchGate. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino. (2022). PubMed. [Link]

-

General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. (2022). ResearchGate. [Link]

-

Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[3][17]-Fused Indole Heterocycles. (n.d.). PMC. [Link]

-

5′-Substituted Indoline Spiropyrans: Synthesis and Applications. (n.d.). MDPI. [Link]

-

Synthesis of Indole Oligomers Via Iterative Suzuki Couplings. (n.d.). ACS. [Link]

-

Suzuki reaction with different boronic acids. (n.d.). ResearchGate. [Link]

-

Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (n.d.). Chemical Science (RSC Publishing). [Link]

-

Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. (n.d.). MDPI. [Link]

Sources

- 1. Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties | MDPI [mdpi.com]

- 2. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings [acswebcontent.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. sssc.usask.ca [sssc.usask.ca]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]

- 10. X-ray Data Collection Course [mol-xray.princeton.edu]

- 11. An Easy Structure - Sucrose [xray.uky.edu]

- 12. journals.iucr.org [journals.iucr.org]

- 13. researchgate.net [researchgate.net]

- 14. DFT Optimization of Ag in sc, fcc, and hcp Geometries | Density Functional Theory and Practice Course [sites.psu.edu]

- 15. Density functional theory - Wikipedia [en.wikipedia.org]

- 16. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 17. researchgate.net [researchgate.net]

- 18. Ortho effect - Wikipedia [en.wikipedia.org]

- 19. devchemistrypoint.wordpress.com [devchemistrypoint.wordpress.com]

- 20. The Ortho Effect of benzoic acids [mail.almerja.com]

A Technical Guide to the Solubility and Stability Profiling of 2-(1H-indol-5-yl)benzoic acid

Introduction

2-(1H-indol-5-yl)benzoic acid is a bicyclic aromatic compound featuring an indole nucleus linked to a benzoic acid moiety. This molecular architecture is of significant interest to medicinal chemists and drug development professionals, as both indole and benzoic acid scaffolds are present in numerous biologically active molecules. The indole ring serves as a versatile scaffold for receptor binding, while the carboxylic acid group can act as a key hydrogen bonding partner or provide a handle for salt formation and formulation.

A comprehensive understanding of the physicochemical properties of a drug candidate is the bedrock of successful formulation development and ensuring its therapeutic efficacy and safety. Among the most critical of these properties are solubility and stability. Solubility dictates the bioavailability of the compound, while stability determines its shelf-life, degradation pathways, and potential for toxic impurity formation.

This in-depth technical guide provides a strategic framework and detailed experimental protocols for the comprehensive evaluation of the solubility and stability of this compound. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in authoritative regulatory standards. The methodologies described herein are designed to be self-validating systems, ensuring the generation of robust and reliable data essential for regulatory submissions and advancing a compound through the development pipeline.

Physicochemical Characterization: The Foundation

Before embarking on experimental studies, a foundational understanding of the molecule's inherent properties is crucial. This compound (C₁₅H₁₁NO₂) combines a hydrophobic indole group with an ionizable carboxylic acid.[1] This duality is the primary determinant of its physicochemical behavior.

-

Indole Moiety: The indole ring system is electron-rich and largely non-polar, contributing to low intrinsic aqueous solubility.[2][3] It is also a known chromophore and is susceptible to oxidative degradation.[4][5]

-

Benzoic Acid Moiety: The carboxylic acid group is a weak acid. Its ionization state, and therefore its contribution to solubility, is highly dependent on the pH of the surrounding medium.[6][7] At pH values below its pKa, the uncharged -COOH form dominates, favoring lower aqueous solubility. At pH values above its pKa, the charged carboxylate anion (-COO⁻) dominates, significantly enhancing aqueous solubility.[8][9][10][11][12]

A summary of the core physicochemical properties is presented below.

| Property | Value / Predicted Behavior | Significance |

| Molecular Formula | C₁₅H₁₁NO₂ | Defines the elemental composition. |

| Molecular Weight | ~237.25 g/mol | Influences diffusion and dissolution rates.[13] |

| Chemical Class | Aromatic Carboxylic Acid | Behavior is governed by the ionizable carboxyl group. |

| Predicted pKa | ~4-5 | Critical value for predicting pH-dependent solubility. The carboxyl group of benzoic acid is ~4.2. |

| Predicted logP | ~3-4 | Indicates a lipophilic character, suggesting low intrinsic aqueous solubility but good membrane permeability. |

Aqueous Solubility Profiling

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and, consequently, its oral bioavailability. For an ionizable compound like this compound, a pH-solubility profile is essential. The equilibrium shake-flask method is the gold standard for this determination.

Causality Behind Experimental Design

The choice of media is paramount. We progress from simple aqueous buffers to more complex, biorelevant media to simulate the conditions of the gastrointestinal tract. A crystalline solid is used for the determination to ensure that the measurement reflects the solubility of the most stable, and typically least soluble, polymorphic form. The equilibration time is determined experimentally to ensure that a true equilibrium is reached. Quantification is achieved using a validated analytical method, typically HPLC-UV, due to the compound's chromophoric nature.

Experimental Workflow: Solubility Assessment

Caption: Workflow for a forced degradation study.

Detailed Protocols: Forced Degradation Studies

Prerequisite: A stability-indicating HPLC method must be developed. This method should be capable of separating the parent peak from all process impurities and degradation products. Peak purity analysis using a Diode Array Detector (DAD) is essential.

General Procedure: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water).

-

Acid Hydrolysis: Mix the API solution with an equal volume of 0.2 N HCl to achieve a final concentration of 0.1 N HCl. Heat at a specified temperature (e.g., 60°C). Sample at various time points (e.g., 2, 8, 24 hours), neutralize with base, and analyze.

-

Base Hydrolysis: Mix the API solution with an equal volume of 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH. Keep at room temperature or heat gently. Sample at time points, neutralize with acid, and analyze.

-

Oxidative Degradation: Mix the API solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. [14]Keep at room temperature and protect from light. Sample at short time intervals (e.g., 1, 4, 8 hours) and analyze.

-

Thermal Degradation: Store the API solution and a sample of the solid API in an oven at an elevated temperature (e.g., 60°C). Sample the solution at time points. For the solid, dissolve a portion at each time point for analysis.

-

Photostability: Expose the API solution and solid API to a controlled light source that meets ICH Q1B requirements (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter). [15][16][17]Simultaneously, expose a "dark control" sample, wrapped in aluminum foil, to the same temperature conditions. [18]Analyze exposed and dark control samples after the exposure period.

Representative Data Presentation

Results should be tabulated to clearly show the stability profile of the compound.

| Stress Condition | Reagent / Temp | Duration | % Assay Remaining | Observations |

| Control | - | 24 h | 99.8% | No significant degradation. |

| Acid Hydrolysis | 0.1 N HCl | 24 h | 98.5% | Very stable. |

| Base Hydrolysis | 0.1 N NaOH | 24 h | 94.2% | Minor degradation, 1 new peak. |

| Oxidation | 3% H₂O₂ | 8 h | 78.9% | Significant degradation, 2 major degradants. |

| Thermal (Solution) | 60°C | 24 h | 96.1% | Minor degradation. |

| Photolytic | ICH Light | - | 85.3% | Moderate degradation, 1 major degradant. |

| Dark Control | 25°C | - | 99.5% | Confirms degradation is light-induced. |

This illustrative data suggests the molecule is most susceptible to oxidation and photolytic degradation, a common profile for indole-containing compounds.

Interpretation and Mitigation

-

Solubility Insights: The low solubility at acidic pH suggests that dissolution in the stomach may be limited. The significant increase at higher pH indicates that the compound will dissolve more readily in the intestine. For preclinical and clinical development, formulation strategies such as salt formation (e.g., sodium or potassium salt), particle size reduction (micronization), or amorphous solid dispersions may be necessary to improve dissolution and bioavailability.

-

Stability Insights: The primary degradation pathways appear to be oxidation and photolysis.

-

Oxidative Instability: This highlights the need to protect the compound from atmospheric oxygen. Manufacturing processes may require blanketing with an inert gas (e.g., nitrogen). Formulations may benefit from the inclusion of antioxidants. [4] * Photolytic Instability: The compound must be protected from light at all stages. This necessitates the use of amber or opaque containers for storage of the drug substance and the development of a final drug product in light-resistant packaging (e.g., opaque blisters or amber bottles). [15][19][18]

-

Conclusion

The systematic study of solubility and stability is a non-negotiable cornerstone of pharmaceutical development. For this compound, its chemical structure dictates a predictable yet critical set of challenges: pH-dependent solubility characteristic of a weak acid and a susceptibility to oxidative and photolytic degradation stemming from its electron-rich indole core. The experimental frameworks detailed in this guide provide a robust, scientifically-grounded, and regulatory-compliant approach to characterizing these properties. The data generated from these studies are invaluable, directly informing formulation strategies, defining appropriate storage and handling conditions, and ensuring the development of a safe, effective, and stable medicinal product.

References

- ResolveMass Laboratories. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.

- ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.

- PubMed. Effect of pH and temperature on the solubility of a surface active carboxylic acid.

- Pharma Guidelines. Photostability Testing of New Drug Products.

- Brainly. (2023, July 11). Why is the carboxylic acid soluble at high pH and not at low pH?.

- Sampled. (2023, July 19). Meet the expert: The Importance of Photostability Testing.

- ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Testing in Pharma.

- SGS USA. Photostability.

- BioBoston Consulting. (2024, November 5). Guide to Photostability Testing: ICH Guidelines.

- SciSpace. Microbial Degradation of Indole and Its Derivatives.

- Benchchem. Technical Support Center: Prevention of Indole Compound Oxidation During Storage.

- ScienceDirect. (2015). Development of forced degradation and stability indicating studies of drugs—A review.

- IJCRT.org. ICH GUIDELINES: STRESS DEGRADATION STUDY.

- Onyx scientific. A practical guide to forced degradation and stability studies for drug substances.

- ResearchGate. (2020, December 19). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule.

- Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?.

- Wikipedia. Indole.

- PubMed. The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole.

- NIH. Degradation of substituted indoles by an indole-degrading methanogenic consortium.

- Vulcanchem. 2-(1H-indol-2-yl)benzoic acid for sale.

- ResearchGate. (2014, December 1). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?.

- Benchchem. Technical Guide: Solubility of 5-chloro-2,3-dimethyl-1H-indole in Organic Solvents.

- Frontiers. Biodegradation and Biotransformation of Indole: Advances and Perspectives.

- NIH PubChem. Indole.

- Fiveable. pH and Solubility - AP Chem.

- NIH PubChem. 2-(Indolin-1-yl)benzoic acid.

- RSC Publishing. Recent advances in the oxidative activation of the C2–C3 π bond of indoles and its applications.

- molecularinfo.com. C15H11NO2|Cas number 886363-17-3|this compound.

- Google Patents. US5085991A - Process of preparing purified aqueous indole solution.

- ResearchGate. (2025, August 10). Solvent effects on the fluorescent states of indole derivatives–dipole moments.

- Ask Ayurveda. Phytochemicals in Food – Uses, Benefits & Food Sources.

- PubMed. Rates of deactivation processes of indole derivatives in water-organic solvent mixtures--application to tryptophyl fluorescence of proteins.

- RSC Publishing. Analytical Methods.

- NIH. (2023, January 16). The role of indole derivative in the growth of plants: A review.

- Wikipedia. Benzoic acid.

- Doc Brown's Chemistry. Physical chemical properties benzoic acid.

- ResearchGate. Analytical Methods for Determination of Benzoic Acid and Their Applications.

- HELIX Chromatography. HPLC Methods for analysis of Benzoic acid.

- zora.uzh.ch. Determination of benzoic acid in workplace air using high-performance liquid chromatography (HPLC-DAD).

- ResearchGate. (2025, August 6). An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS).

Sources

- 1. molecularinfo.com [molecularinfo.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Indole - Wikipedia [en.wikipedia.org]

- 6. Benzoic acid - Wikipedia [en.wikipedia.org]

- 7. Physical chemical properties benzoic acid aromatic acids benzamide benzonitrile benzoyl chloride electrophilic substitution nitration halogenation reaction with alkalis carbonates benzonitrile benzamide advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 8. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. brainly.com [brainly.com]

- 10. reddit.com [reddit.com]

- 11. researchgate.net [researchgate.net]

- 12. fiveable.me [fiveable.me]

- 13. 2-(1H-indol-2-yl)benzoic acid () for sale [vulcanchem.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. database.ich.org [database.ich.org]

- 16. Photostability | SGS USA [sgs.com]

- 17. onyxipca.com [onyxipca.com]

- 18. 3 Important Photostability Testing Factors [sampled.com]

- 19. pharmaceuticalguideline.com [pharmaceuticalguideline.com]

A Senior Application Scientist's Guide to the Theoretical and Computational-Driven Characterization of 2-(1H-indol-5-yl)benzoic acid

Authored for Researchers, Scientists, and Drug Development Professionals